molecular formula C10H17N3O2S B2897287 4-((1H-pyrazol-1-yl)methyl)-1-(methylsulfonyl)piperidine CAS No. 1396844-46-4

4-((1H-pyrazol-1-yl)methyl)-1-(methylsulfonyl)piperidine

Cat. No. B2897287
CAS RN: 1396844-46-4
M. Wt: 243.33
InChI Key: KAFZCRFWYIFBDP-UHFFFAOYSA-N
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Description

4-((1H-pyrazol-1-yl)methyl)-1-(methylsulfonyl)piperidine is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic applications. This compound is a piperidine derivative that contains a pyrazole ring, and it has been found to have significant effects on various biological processes.

Scientific Research Applications

Selective Receptor Ligand Design

A study explored the N-alkylation of sulfonamide moieties in arylsulfonamide derivatives of (aryloxy)ethyl piperidines, aiming to design selective 5-HT7 receptor ligands or multifunctional agents. This led to the identification of compounds with potential antidepressant-like and pro-cognitive properties, demonstrating the role of such chemical structures in developing treatments for central nervous system disorders (Canale et al., 2016).

Material Science and Spin-crossover Phenomena

Research on iron(II) complexes of sulfanyl-, sulfinyl-, and sulfonyl-dipyrazolylpyridine ligands revealed insights into spin-crossover and crystallographic phase changes. Such studies contribute to our understanding of materials that can switch between different magnetic states, with implications for memory storage and sensors (Cook et al., 2015).

Antimicrobial Activity

The synthesis and evaluation of new heterocycles based on 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole highlighted the antimicrobial properties of these compounds. Such research indicates the potential for developing new antimicrobial agents to combat resistant strains of bacteria (El‐Emary et al., 2002).

Heterocyclic Chemistry

A study on the facile synthesis and antimicrobial activity of pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing the sulfonyl moiety sheds light on the versatility of these compounds in heterocyclic chemistry and their potential biological applications (Ammar et al., 2004).

Dopamine Receptor Selectivity

Investigations into 4-heterocyclylpiperidines as selective high-affinity ligands at human dopamine D4 receptors underscore the therapeutic implications of such compounds, particularly in treating psychiatric disorders by modulating dopamine receptor activity (Rowley et al., 1997).

properties

IUPAC Name

1-methylsulfonyl-4-(pyrazol-1-ylmethyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2S/c1-16(14,15)13-7-3-10(4-8-13)9-12-6-2-5-11-12/h2,5-6,10H,3-4,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAFZCRFWYIFBDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)CN2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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